4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine
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Overview
Description
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The molecular formula of this compound is C12H14ClF4NO, and it has a molecular weight of 299.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications but differs in its boronic acid functionality.
4-(Trifluoromethoxy)benzaldehyde: Another related compound with an aldehyde group, used in different synthetic contexts.
The uniqueness of this compound lies in its combination of a piperidine ring with fluorine and trifluoromethoxy groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F4NO |
---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4NO/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16/h1-4,17H,5-8H2 |
InChI Key |
IJNAOVRBUWLSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F |
Origin of Product |
United States |
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